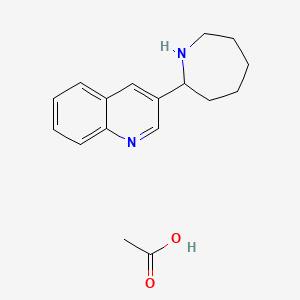

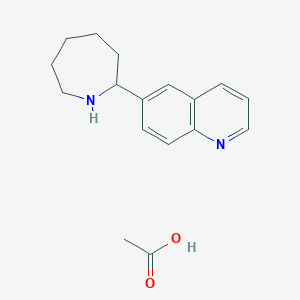

3-(Azepan-2-yl)quinoline; acetic acid

Vue d'ensemble

Description

Synthesis Analysis

Quinoline, the core structure of 3-(Azepan-2-yl)quinoline; acetic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of this compound is C17H22N2O2. It has a molecular weight of 286.37 g/mol.Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in recent research .Applications De Recherche Scientifique

Allosteric HIV-1 Integrase Inhibitors Research has identified 2-(Quinolin-3-yl)-acetic-acid derivatives as potent allosteric inhibitors of HIV-1 integrase. These compounds inhibit viral replication by blocking integrase interactions with viral DNA and its cellular cofactor LEDGF, showcasing a cooperative mechanism that impairs HIV-1 replication in infected cells (Kessl et al., 2012).

Chemical Synthesis and Drug Research A study developed an acid-promoted iron-catalysed dehydrogenative [4 + 2] cycloaddition reaction for the synthesis of quinoline derivatives, using air as a terminal oxidant and acetic acid as the best cocatalyst. This method demonstrated potential for drug research, especially in cardiovascular and cerebrovascular diseases, by showing significant effects in a zebrafish model (Yang et al., 2018).

Antitrypanosomal Activity A study identified new compounds, including azepino-diindole alkaloids from the marine sponge-derived bacterium Rhodococcus sp. UA13, with significant antibacterial and antitrypanosomal activities. This highlights the potential of sponge-derived actinomycetes as a source of new natural products for drug discovery (Elsayed et al., 2017).

Oxidative Ring-contraction Research has explored the oxidative ring-contraction of 3H-1-benzazepines to quinoline derivatives, a process mediated by SeO2. This study offers insights into the mechanism of ring-contraction, which could be applicable in the synthesis of novel quinoline derivatives (Karimi et al., 2015).

Synthesis of Functionalized Quinolines An innovative method was developed for synthesizing 4-functionalized quinoline derivatives via a one-pot three-component reaction. This demonstrates the versatility of quinoline derivatives in synthetic chemistry and their potential applications in developing new compounds with various functionalities (Zhao et al., 2007).

Orientations Futures

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of quinoline-based compounds .

Propriétés

IUPAC Name |

acetic acid;3-(azepan-2-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.C2H4O2/c1-2-7-15(16-9-5-1)13-10-12-6-3-4-8-14(12)17-11-13;1-2(3)4/h3-4,6,8,10-11,15-16H,1-2,5,7,9H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPBFNMTXDXJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC(NCC1)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

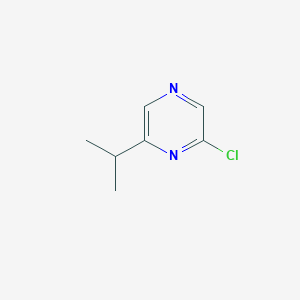

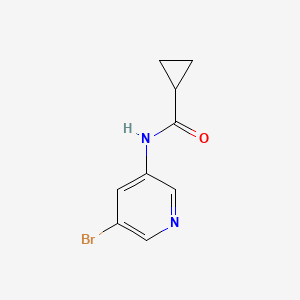

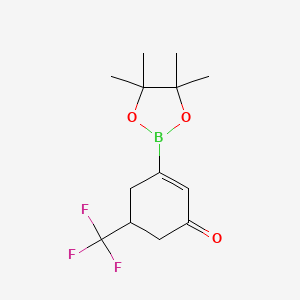

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine](/img/structure/B3090307.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3090309.png)

![1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3090343.png)

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3090363.png)

![[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B3090379.png)